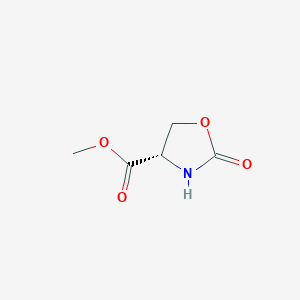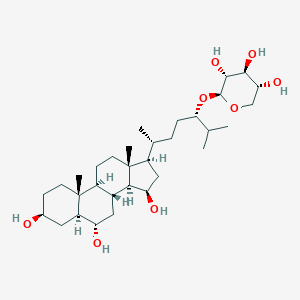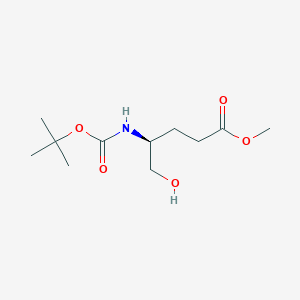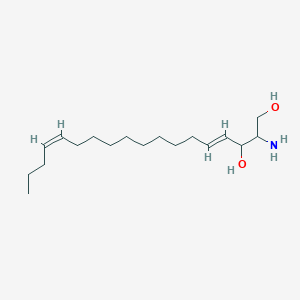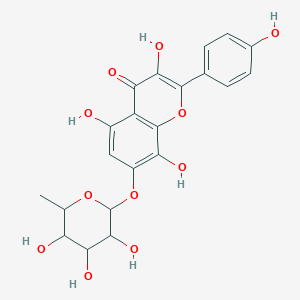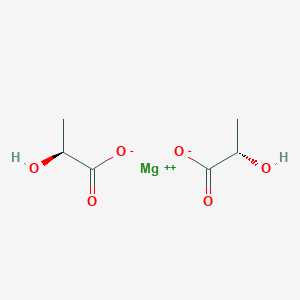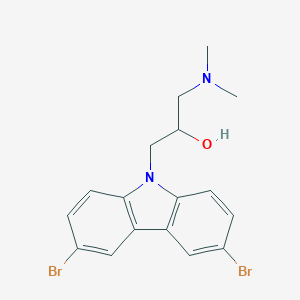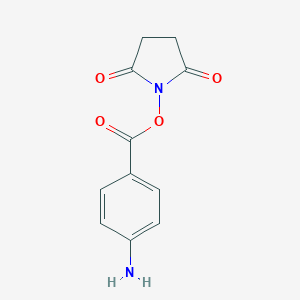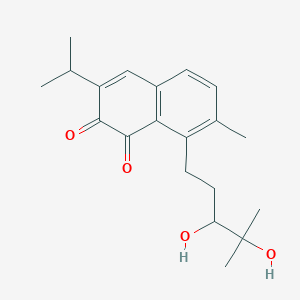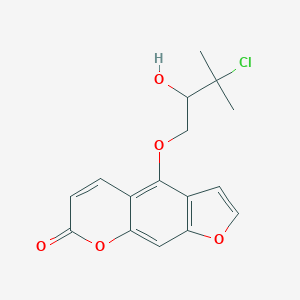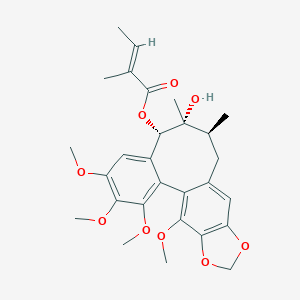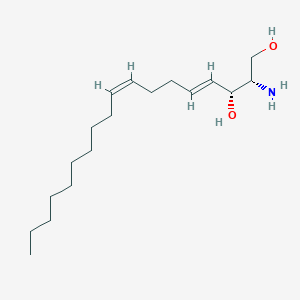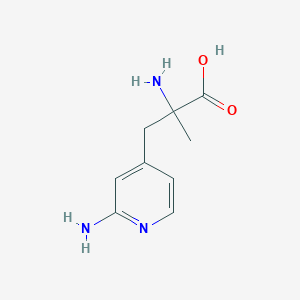
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid, commonly known as AMPA, is a type of amino acid that is widely used in scientific research. It is a synthetic analogue of glutamate, which is an important neurotransmitter in the central nervous system. AMPA is used to study the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of neurological disorders.
Wirkmechanismus
AMPA binds to the AMPA receptor and activates it, leading to the influx of cations such as calcium and sodium into the cell. This results in the depolarization of the cell membrane and the generation of an action potential. The activation of the AMPA receptor is important for the fast excitatory neurotransmission in the central nervous system.
Biochemische Und Physiologische Effekte
AMPA has been shown to have various biochemical and physiological effects in the central nervous system. It can enhance synaptic transmission and plasticity, which is important for learning and memory. It can also induce neuroprotection, which is important for the prevention of neurodegenerative diseases. However, excessive activation of the AMPA receptor can lead to excitotoxicity, which is a pathological process that can cause neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPA in lab experiments is its potency and selectivity for the AMPA receptor. It can be used to study the mechanisms of synaptic transmission and plasticity with high precision. However, one of the limitations of using AMPA is its potential for excitotoxicity. Careful control of the concentration and duration of AMPA exposure is necessary to avoid neuronal damage.
Zukünftige Richtungen
There are many future directions for the use of AMPA in scientific research. One direction is the development of new drugs that target the AMPA receptor for the treatment of neurological disorders. Another direction is the study of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of AMPA in combination with other drugs or therapies may lead to new treatments for neurological disorders.
Synthesemethoden
AMPA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of various chemicals to produce AMPA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of precursors to produce AMPA. Both methods have been used to produce high-quality AMPA for research purposes.
Wissenschaftliche Forschungsanwendungen
AMPA has been extensively used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is also used to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. AMPA is a potent agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in the fast excitatory neurotransmission in the central nervous system.
Eigenschaften
CAS-Nummer |
136485-48-8 |
|---|---|
Produktname |
2-Amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-amino-3-(2-aminopyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(11,8(13)14)5-6-2-3-12-7(10)4-6/h2-4H,5,11H2,1H3,(H2,10,12)(H,13,14) |
InChI-Schlüssel |
FTBSQHZKDFBIKO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC(=NC=C1)N)(C(=O)O)N |
Synonyme |
4-Pyridinepropanoicacid,-alpha-,2-diamino--alpha--methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



